molecular formula C19H27N3O5S2 B562889 Dofetilide D4 CAS No. 1189700-56-8

Dofetilide D4

Cat. No.: B562889
CAS No.: 1189700-56-8
M. Wt: 445.585
InChI Key: IXTMWRCNAAVVAI-QZPARXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dofetilide-d4 is a deuterium-labeled version of Dofetilide, a class III antiarrhythmic agent. It is primarily used in scientific research as an internal standard for the quantification of Dofetilide by gas chromatography or liquid chromatography-mass spectrometry. Dofetilide itself is used for the maintenance of sinus rhythm in individuals prone to atrial fibrillation and flutter .

Scientific Research Applications

Dofetilide-d4 is widely used in scientific research for:

Safety and Hazards

Dofetilide D4 is intended for research use only and is not for human or veterinary use . It should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . It should be stored locked up and disposed of properly .

Future Directions

Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.

Biochemical Analysis

Biochemical Properties

Dofetilide-d4 plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary mechanism of action of Dofetilide-d4 involves selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current . This interaction significantly influences the biochemical reactions within the body .

Cellular Effects

Dofetilide-d4 exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Dofetilide-d4 is known to prolong cardiac action potential duration , which can have significant implications for cellular function and health.

Molecular Mechanism

The molecular mechanism of Dofetilide-d4 is primarily associated with its ability to exert effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The mechanism of action of Dofetilide-d4 involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dofetilide-d4 change over time. Information regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .

Dosage Effects in Animal Models

The effects of Dofetilide-d4 vary with different dosages in animal models. Studies have shown that Dofetilide-d4 was given intravenously at doses of 10 (D10) and 80 (D80) mg/kg to dogs with AF induced either after 7 days of RAP at 400 bpm or in the presence of CHF induced by rapid ventricular pacing .

Metabolic Pathways

Dofetilide-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also influence metabolic flux or metabolite levels .

Transport and Distribution

Dofetilide-d4 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dofetilide-d4 involves the incorporation of deuterium atoms into the Dofetilide molecule. One method includes the joint reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloro oxethyl)nitrophenyl, followed by methylation to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine. This intermediate undergoes conventional reduction and methylsulfonylation reactions .

Industrial Production Methods

The industrial production of Dofetilide-d4 is similar to that of Dofetilide, with additional steps to introduce deuterium. The process involves multiple steps of synthesis, purification, and quality control to ensure the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dofetilide-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: Another class III antiarrhythmic agent with broader effects on multiple ion channels.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Dronedarone: A derivative of Amiodarone with fewer side effects but similar antiarrhythmic properties.

Uniqueness

Dofetilide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Unlike Amiodarone, it does not have pulmonary or hepatotoxicity, making it a safer alternative for long-term use .

Properties

IUPAC Name

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTMWRCNAAVVAI-QZPARXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by mesylation of 1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate (95 mg) with mesyl chloride ir pyridine according to the procedure of Example 19(C), yield 30 mg, m.p. 147°-149°, confirmed spectroscopically to be identical to the product of Example 7(C).
Name
1-(4-aminophenoxy)-2-[N-methyl-N-(4-methanesulphonamidophenethyl)amino]ethane dihydrochloride hemihydrate
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95 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Dofetilide D4 and why is it used in this research?

A1: this compound is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.

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